sodium;2-(2,4-dichlorophenoxy)acetate
Description
Sodium 2-(2,4-dichlorophenoxy)acetate, also known as sodium 2,4-D monohydrate (CAS 2702-72-9), is the sodium salt of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Its molecular formula is C₈H₅Cl₂NaO₃·H₂O (or C₈H₅Cl₂NaO₃ in anhydrous form), with a molecular weight ranging from 243.02 to 261.03 g/mol depending on hydration . The compound is water-soluble, making it suitable for aqueous herbicide formulations, and is primarily used as a selective systemic herbicide and plant growth regulator . It functions by mimicking natural auxins, disrupting cell division in target plants.
Synthesis of related 2,4-D derivatives typically involves esterification or salt formation. For example, 2,4-dichlorophenoxyacetic acid is synthesized via refluxing 2,4-dichlorobenzoic acid with methanol and sulfuric acid, followed by precipitation and recrystallization . The sodium salt is then formed by neutralizing the acid with sodium hydroxide.
Properties
IUPAC Name |
sodium;2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOHRSIAXQACDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-(2,4-dichlorophenoxy)acetate involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled environments to ensure the desired chemical structure is achieved. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and databases.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Thermal Decomposition
Pyrolysis of sodium 2-(2,4-dichlorophenoxy)acetate produces chlorinated dibenzo-p-dioxins (CDDs) and N-nitrosamines , particularly in amine-containing formulations .
Key Pathways:
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Dioxin formation : Self-condensation of 2,4-dichlorophenol intermediates generates 2,7-dichlorodibenzo-p-dioxin .
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Amide formation : Pyrolysis of amine salts yields corresponding amides .
Table 2: Impurities in Technical 2,4-D Formulations
| Impurity | Concentration Range (ppm) |
|---|---|
| 2,4-Dichlorophenol | 0.1–0.6 |
| 2,6-Dichlorophenol | 0.001–0.048 |
| 1,3,6,8-Tetrachlorodibenzo-p-dioxin | <1.0 (ester formulations) |
| N-Nitrosamines | Trace levels |
Hydrolysis and pH-Dependent Behavior
The compound dissociates in aqueous solutions:
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Stability : Degrades in acidic conditions (pH < 4) to regenerate 2,4-D acid .
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Photolysis : Rapidly decomposes under UV light, forming chlorophenols and acetic acid derivatives .
Environmental Degradation
In soil and water, microbial action cleaves the ether bond, yielding:
Table 3: Degradation Half-Lives
| Medium | Half-Life (Days) |
|---|---|
| Aerobic soil | 5–14 |
| Water (pH 7) | 10–30 |
| Anaerobic soil | 30–90 |
Reaction with Metals and Oxidants
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Redox interactions : Reacts with Fe³⁺ or MnO₂, leading to oxidative decarboxylation and Cl⁻ release.
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Chlorine displacement : Substitution reactions with nucleophiles (e.g., OH⁻) occur at the aromatic ring’s ortho and para positions .
Industrial Byproduct Formation
During manufacturing, side reactions generate:
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Trichlorophenoxyacetic acid (via over-chlorination)
Key Research Findings:
Scientific Research Applications
Agricultural Applications
Weed Control
Sodium 2-(2,4-dichlorophenoxy)acetate is primarily employed for the control of broadleaf weeds in various crops. Its selectivity allows it to target dicotyledonous plants while sparing monocots, making it suitable for use in cereal grains such as wheat and corn. The following table summarizes its application rates and target crops:
| Crop Type | Application Rate (kg/ha) | Target Weeds |
|---|---|---|
| Cereal Grains | 0.5 - 1.5 | Dandelion, Thistle, Clover |
| Pastures | 1.0 - 2.0 | Broadleaf Dock, Buttercup |
| Turf Management | 0.5 - 1.0 | Various broadleaf weeds |
| Aquatic Environments | 0.25 - 1.0 | Water Hyacinth, Duckweed |
Non-Agricultural Applications
Urban and Residential Use
Sodium 2-(2,4-dichlorophenoxy)acetate is also utilized in urban settings for lawn care and landscape maintenance. It is commonly found in commercial herbicide formulations aimed at maintaining aesthetic landscapes by controlling unwanted broadleaf plants.
- Lawn Care: Effective in residential lawns to eliminate weeds without harming grass.
- Parks and Golf Courses: Used extensively to maintain turf quality.
Environmental Applications
Aquatic Weed Management
The compound is registered for use in aquatic environments to manage invasive species that can disrupt local ecosystems. Its application helps restore balance in water bodies by controlling species like water hyacinth and other problematic aquatic plants.
Research Applications
Plant Growth Regulation
Sodium 2-(2,4-dichlorophenoxy)acetate serves as a synthetic auxin in plant research and tissue culture. It is often included in plant cell culture media to promote cell division and growth.
- Murashige and Skoog Medium: Commonly used in plant tissue culture for the propagation of various plant species.
Case Studies
Case Study: Efficacy in Cereal Crops
A study conducted on the efficacy of sodium 2-(2,4-dichlorophenoxy)acetate in wheat showed a significant reduction in broadleaf weed populations compared to untreated control plots. The results indicated a weed biomass reduction of up to 85%, demonstrating its effectiveness as a selective herbicide.
Case Study: Environmental Impact Assessment
Research assessing the environmental impact of sodium 2-(2,4-dichlorophenoxy)acetate revealed moderate toxicity to non-target organisms such as birds and earthworms. Long-term studies indicated that while acute toxicity was low, chronic exposure could lead to population declines in sensitive species.
Safety and Regulatory Status
The regulatory status of sodium 2-(2,4-dichlorophenoxy)acetate varies by region but is generally approved for use with specific guidelines to minimize environmental impact. Safety data sheets indicate that while it poses risks to aquatic life, proper application techniques can mitigate these effects.
Mechanism of Action
The mechanism of action of sodium;2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare sodium 2-(2,4-dichlorophenoxy)acetate with key analogs in terms of chemical properties, applications, and toxicity.
Table 1: Comparative Analysis of Sodium 2-(2,4-Dichlorophenoxy)Acetate and Analogous Compounds
Chemical and Functional Differences
Solubility and Formulation: Sodium 2-(2,4-dichlorophenoxy)acetate’s water solubility enables ready-to-use aqueous sprays, unlike lipophilic esters (e.g., ethyl or isooctyl esters), which require organic solvents for formulation .
Environmental Persistence :
- Sodium salts degrade faster in water due to ionization, reducing soil persistence. In contrast, esters like ethyl 2,4-D (CAS 533-23-3) and isooctyl derivatives (CAS 28631-35-8) resist hydrolysis, leading to longer environmental retention .
- Ionic liquids (e.g., BA(2,4-D)) may inhibit biogas production by disrupting microbial activity, highlighting niche ecological risks .
Toxicity Profile: The sodium salt’s primary hazards involve irritation (skin/eyes) and acute toxicity upon ingestion, necessitating strict handling protocols . Parent 2,4-D acid is classified as a possible human carcinogen, with stringent regulatory limits in drinking water (e.g., EPA’s 70 µg/L) . Esters, while less acutely toxic, pose chronic risks due to bioaccumulation in fatty tissues .
Application-Specific Advantages
- Agricultural Use: Sodium 2-(2,4-dichlorophenoxy)acetate is preferred for crops requiring rapid foliar absorption, whereas esters are used in non-aqueous systems (e.g., forestry) .
Q & A
Q. How should researchers address variability in herbicidal activity assays across plant species?
- Methodological Answer : Standardize assays using Arabidopsis thaliana (model organism) with controlled auxin-response pathways. Adjust concentrations to EC₅₀ values (e.g., 0.1 μM for broadleaf weeds vs. 1.5 μM for grasses) and validate via chlorophyll fluorescence imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
